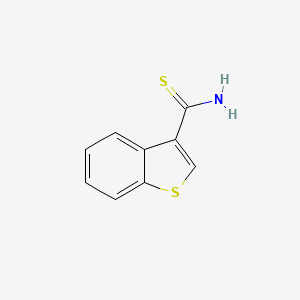

1-Benzothiophene-3-carbothioamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzothiophene-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS2/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGQIBRTUHBEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380008 | |

| Record name | 1-benzothiophene-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24662-24-6 | |

| Record name | 1-benzothiophene-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Benzothiophene-3-carbothioamide: A Synopsis of Available Chemical Information

I am unable to provide an in-depth technical guide on the chemical properties of 1-Benzothiophene-3-carbothioamide due to a lack of specific experimental and analytical data in the public domain. However, I can provide a summary of the available information on this compound and its related derivatives.

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document summarizes the currently accessible information regarding this compound, a heterocyclic compound of interest in medicinal and materials chemistry. While a comprehensive technical guide with detailed experimental protocols and validated analytical data is not feasible at this time due to limitations in published literature, this synopsis provides a foundation for further research and investigation.

Core Molecular Attributes

This compound is an organic molecule featuring a benzothiophene core functionalized with a carbothioamide group at the 3-position.[1] The benzothiophene moiety consists of a benzene ring fused to a thiophene ring, rendering it an aromatic heterocyclic system.[1] The presence of the thioamide group (-C(=S)NH2) imparts unique reactivity and potential for further chemical modification.

| Property | Value | Source |

| Molecular Formula | C₉H₇NS₂ | [2][3] |

| Molecular Weight | 193.28 g/mol | [2][3] |

| CAS Number | 24662-24-6 | [2][3] |

| Appearance | Likely a solid | N/A |

| Melting Point | Not definitively reported | N/A |

Synthesis Strategies: A Predictive Approach

Proposed Synthetic Pathway:

Sources

1-Benzothiophene-3-carbothioamide synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Benzothiophene-3-carbothioamide

Introduction

The benzothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Derivatives of this bicyclic system, where a benzene ring is fused to a thiophene ring, exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, this compound, an analogue of the corresponding carboxamide, serves as a valuable building block in the synthesis of more complex sulfur- and nitrogen-containing heterocyclic systems. Its thioamide functional group (a thio-isostere of an amide) offers unique chemical reactivity and potential for biological interactions, making it a compound of significant interest for researchers in drug discovery and materials science.

This technical guide provides a comprehensive overview of a reliable synthetic pathway to this compound, followed by a detailed analysis of the characterization techniques required to verify its structure and purity. The protocols and explanations are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure reproducibility and understanding.

Synthetic Strategy and Protocols

A robust and common approach to synthesizing this compound involves a two-step sequence starting from a commercially available or readily synthesized precursor. This method hinges on the initial formation of a nitrile intermediate, 1-benzothiophene-3-carbonitrile, which is subsequently converted to the target thioamide. This pathway is often preferred due to the high efficiency and selectivity of the thionation step.

Step 1: Synthesis of 1-Benzothiophene-3-carbonitrile

The nitrile intermediate is a crucial precursor. While various methods exist for the synthesis of the benzothiophene core[3][4], a common starting point is the cyclization of appropriate precursors. For the purpose of this guide, we will assume 1-benzothiophene-3-carbonitrile is either commercially available or has been synthesized via established literature methods. It typically appears as a solid powder with a melting point in the range of 130-134 °C and is stable under normal storage conditions.[5]

Step 2: Thionation of 1-Benzothiophene-3-carbonitrile

The conversion of a nitrile to a primary thioamide is a cornerstone transformation in sulfur chemistry. Several reagents can effect this conversion, including gaseous hydrogen sulfide in the presence of a base, or thionating agents like phosphorus pentasulfide or Lawesson's reagent.[6][7] The use of sodium hydrogen sulfide (NaSH) offers a practical and efficient alternative to handling gaseous H₂S directly.[6]

Causality and Mechanistic Insight: The reaction proceeds via the nucleophilic addition of the hydrosulfide ion (SH⁻) to the electrophilic carbon of the nitrile group. This forms a thioimidate intermediate, which then tautomerizes to the more stable thioamide form. The use of a protic solvent like methanol facilitates the proton transfer steps required for this transformation.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

-

1-Benzothiophene-3-carbonitrile

-

Sodium hydrogen sulfide hydrate (NaSH·xH₂O)

-

Methanol (MeOH)

-

Deionized water

-

Hydrochloric acid (HCl), 1 M solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-Benzothiophene-3-carbonitrile (1.0 eq) in methanol.

-

Reagent Addition: To this solution, add sodium hydrogen sulfide hydrate (approx. 2.0 eq) portion-wise. A color change and slight exotherm may be observed.

-

Reaction: Stir the resulting mixture at room temperature or with gentle heating (40-50 °C) for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold deionized water.

-

Acidify the aqueous mixture slowly with 1 M HCl until it reaches a pH of ~5-6. This will protonate any remaining basic species and help precipitate the product.

-

The crude this compound will precipitate as a solid.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure thioamide.

-

Dry the purified product under vacuum.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Data Summary Table

| Analysis Technique | Expected Result / Observation |

| Appearance | Yellow to off-white crystalline solid |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.0-8.2 (s, 1H, H-2), δ ~7.8-8.0 (m, 2H, Ar-H), δ ~7.3-7.5 (m, 2H, Ar-H), δ ~7.0-7.5 (br s, 2H, -CSNH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~195-200 (C=S), δ ~138-142 (quaternary Ar-C), δ ~120-135 (Ar C-H), δ ~125 (C-3) |

| IR Spectroscopy (KBr, cm⁻¹) | 3300-3100 (N-H stretch), 3100-3000 (Ar C-H stretch), ~1600 (C=C stretch), ~1400-1450 (Thioamide II band), ~1200-1250 (Thioamide I band, C=S) |

| Mass Spectrometry (ESI+) | [M+H]⁺ corresponding to the molecular formula C₉H₇NS₂ (Calculated m/z: 194.00) |

Note: Exact spectral values (δ in ppm, ν in cm⁻¹) can vary slightly depending on the solvent and instrument used.

Detailed Spectroscopic Interpretation

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most informative tool for structural elucidation. A key feature is the singlet in the downfield region (around 8.0 ppm) corresponding to the proton at the C-2 position of the benzothiophene ring. The aromatic protons on the fused benzene ring will appear as multiplets between 7.3 and 8.0 ppm. The two protons of the primary thioamide (-NH₂) are often broad and may appear as a broad singlet, with their chemical shift being solvent-dependent.

-

¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon framework. The most characteristic signal is the thiocarbonyl carbon (C=S), which is significantly deshielded and appears far downfield, typically in the 195-200 ppm range. The remaining aromatic carbons will resonate in the typical 120-142 ppm region.

-

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. The presence of the primary thioamide is confirmed by the N-H stretching vibrations, which usually appear as two bands in the 3300-3100 cm⁻¹ region. The C=S stretching vibration, a key identifier, is typically found in the 1250-1050 cm⁻¹ range, although it can be weak and coupled with other vibrations.[8]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound (C₉H₇NS₂), the expected molecular weight is approximately 193.29 g/mol . In electrospray ionization (ESI) positive mode, the molecule will typically be observed as the protonated molecular ion [M+H]⁺ at an m/z value of ~194.

Conclusion

This guide outlines a reliable and well-documented pathway for the synthesis of this compound from its corresponding nitrile precursor. The provided experimental protocol, rooted in established chemical principles, is designed for practical application in a research setting. The detailed characterization workflow, employing a suite of standard analytical techniques, ensures that researchers can confidently verify the identity and purity of their synthesized material. As a versatile synthetic intermediate, this compound holds considerable potential for the development of novel therapeutic agents and functional materials.

References

- Vertex AI Search Result. (2025). New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives.

- Vertex AI Search Result. (2025). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide.

- Organic Chemistry Reaction. (2026). Willgerodt-Kindler Reaction.

-

Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

-

Beilstein Journals. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Retrieved from [Link]

- Der Pharma Chemica. (n.d.). Synthesis and Anti-microbial Screening of N-(3-cyano-4,5,6,7-tetrahydro-1 benzothiophen-2-yl)-2-(arylphenyl)acetamide.

- Vertex AI Search Result. (n.d.). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes.

- ResearchGate. (n.d.). Scheme 1 The Willgerodt reaction and the Kindler modification.

- MDPI. (n.d.). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent.

- ResearchGate. (n.d.). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride | Request PDF.

-

Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

- MSU Chemistry. (2009). Willgerodt‐Kindler Reac1on.

- Google Patents. (n.d.). EP0832889B1 - Process for the synthesis of benzothiophenes.

- Vertex AI Search Result. (n.d.). View of NEW METHODS FOR SYNTHESIS OF 1-BENZOTHIOPHENE-3-CARBOXYLIC ACID DERIVATIVES.

- Google Patents. (n.d.). US20030109570A1 - Benzothiophene derivatives and medicinal use thereof.

- ResearchGate. (2010). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid.

- PMC - NIH. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway.

- Books. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene.

-

PubMed. (2016). Identification of benzothiophene amides as potent inhibitors of human nicotinamide phosphoribosyltransferase. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis, Characterization and Biological Studies of S-1,3-Benzothiazol- 2-ylthiophene-2-carbothioate and Its Ce(IV) and Nd(III) Complexes.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Identification of benzothiophene amides as potent inhibitors of human nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzothiophene synthesis [organic-chemistry.org]

- 4. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]

- 5. 1-Benzothiophene-3-Carbonitrile | Structure, Properties, Uses, Safety & Supplier Information China [chemheterocycles.com]

- 6. researchgate.net [researchgate.net]

- 7. Thioamide synthesis by thionation [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

The Therapeutic Potential of 1-Benzothiophene-3-carbothioamide: A Technical Guide to its Biological Activities

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

The 1-benzothiophene core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2] Its derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3] Among these, 1-Benzothiophene-3-carbothioamide and its analogues have emerged as a particularly promising class of molecules, demonstrating potent and often selective therapeutic effects. This technical guide provides an in-depth exploration of the biological activities of this compound, elucidating its mechanisms of action, summarizing key experimental findings, and outlining protocols for its investigation.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of 1-benzothiophene have shown remarkable potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[2] Research has highlighted the efficacy of compounds bearing the this compound moiety in targeting key signaling pathways implicated in oncogenesis.

Mechanism of Action: Targeting Critical Cancer Pathways

Inhibition of STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a key player in cancer cell proliferation, survival, and migration.[4] Its aberrant and continuous activation is a hallmark of many human cancers.[5] Novel inhibitors based on the benzo[b]thiophene 1,1-dioxide scaffold have been developed and shown to effectively block STAT3 phosphorylation.[4][5] This inhibition leads to the downregulation of STAT3 target genes, such as the anti-apoptotic protein Bcl-2 and the cell cycle regulator Cyclin D1.[6] The consequence of this targeted inhibition is the induction of apoptosis and cell cycle arrest in cancer cells.[4][5]

Induction of Mitochondrial Apoptosis: Some 1-benzothiophene derivatives have been shown to accumulate in the mitochondria of cancer cells.[6] This targeted localization allows them to disrupt mitochondrial function, leading to a reduction in the mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS).[5][6] This cascade of events culminates in the activation of the intrinsic apoptotic pathway, a crucial mechanism for eliminating cancerous cells.[6]

Inhibition of the RhoA/ROCK Pathway: The Rho family of GTPases, particularly RhoA, plays a critical role in cellular processes that promote tumor growth and metastasis.[7] Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and demonstrated to inhibit the RhoA/ROCK pathway.[7] This inhibition leads to a significant reduction in the proliferation, migration, and invasion of cancer cells, while promoting apoptosis.[7]

Signaling Pathway of STAT3 Inhibition by 1-Benzothiophene Derivatives

Caption: Inhibition of STAT3 phosphorylation by 1-benzothiophene derivatives.

Quantitative Data on Anticancer Activity

The anticancer efficacy of 1-benzothiophene derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzo[b]thiophene 1,1-dioxide derivatives | Various cancer cells | Potent activity | [4] |

| Coumarin-benzo[b]thiophene 1,1-dioxide conjugates | Various cancer cells | Potent anti-proliferative activity | [6] |

| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | MDA-MB-231 (Breast Cancer) | Significant inhibition | [7] |

Experimental Protocol: MTT Assay for Cell Viability

A standard method to assess the cytotoxic effects of this compound derivatives on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of the yellow MTT tetrazolium salt by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Experimental Workflow for Anticancer Activity Screening

Caption: A typical workflow for evaluating the anticancer properties of novel compounds.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 1-benzothiophene scaffold is also a key component of compounds with significant antimicrobial properties.[1][8] Derivatives of this compound have been investigated for their efficacy against a range of bacteria and fungi.

Antibacterial Activity

Newly synthesized tetrahydrobenzothiophene derivatives have demonstrated moderate to good inhibitory activities against both Gram-negative (E. coli, P. aeruginosa, Salmonella) and Gram-positive (S. aureus) bacteria.[9] Some of these compounds exhibited superior antibacterial activity compared to the commercial antibiotic ciprofloxacin.[9] The mechanism of action is believed to involve the inhibition of essential bacterial enzymes, such as pyruvate kinase.[8]

Antifungal Activity

Chalcone derivatives incorporating the benzothiophene moiety have been synthesized and screened for their antifungal activity against various fungal strains, including Candida albicans, Crysosporium pannical, Aspergillus niger, and Rhizopus oryzae.[10] These compounds have shown promising antifungal potential.

Quantitative Data on Antimicrobial Activity

The antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µM) | Reference |

| Tetrahydrobenzothiophene derivatives | E. coli | 0.64 - 19.92 | [9] |

| Tetrahydrobenzothiophene derivatives | P. aeruginosa | 0.72 - 45.30 | [9] |

| Tetrahydrobenzothiophene derivatives | Salmonella | 0.54 - 90.58 | [9] |

| Tetrahydrobenzothiophene derivatives | S. aureus | 1.11 - 99.92 | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid nutrient medium. The lowest concentration of the agent that inhibits visible growth after incubation is the MIC.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Make serial twofold dilutions of the compound in a 96-well microtiter plate using a sterile broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria) and dilute it to the final desired concentration in the broth.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a spectrophotometer.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Benzothiophene derivatives have demonstrated significant anti-inflammatory properties, acting through various mechanisms to alleviate inflammation.[1][11]

Mechanism of Action

The anti-inflammatory effects of benzothiophene derivatives are often attributed to their ability to inhibit key enzymes and signaling molecules involved in the inflammatory cascade. While the classical mechanism involves the inhibition of cyclooxygenase (COX) enzymes, newer research has revealed more complex mechanisms.[11] These include the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), the suppression of pro-inflammatory cytokines, and the modulation of kinase activity.[11] Some benzo[b]thiophene carboxamides have been identified as potent COX-2 inhibitors.[12]

Other Biological Activities

Beyond the major areas of anticancer, antimicrobial, and anti-inflammatory research, derivatives of 1-benzothiophene have shown a wide array of other promising biological activities, including:

-

Antitubercular activity [1]

-

Antidiabetic activity [1]

-

Anticonvulsant activity [1]

-

Antimalarial activity [13]

-

Local anesthetic, anticholinergic, and antihistaminic activities [14]

Conclusion and Future Directions

This compound and its derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for the development of novel therapeutics. The ability to modify the core benzothiophene structure allows for the fine-tuning of pharmacological properties and the exploration of new therapeutic targets. Future research should focus on elucidating the precise molecular mechanisms of action, optimizing the structure-activity relationships, and conducting in vivo studies to validate the therapeutic potential of these promising compounds. The continued investigation of this privileged scaffold holds great promise for addressing unmet medical needs.

References

- Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences.

- Synthesis, Properties, and Biological Applic

- Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1‐dioxide derivatives as potent STAT3 inhibitors.

- Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone deriv

- Discovery of fluorescent coumarin-benzo[b]thiophene 1, 1-dioxide conjugates as mitochondria-targeting antitumor ST

- Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene deriv

- Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid deriv

- Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK p

- Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Deriv

- Benzothiophene carboxamide deriv

- (PDF) Synthesis and antimicrobial activities of benzothiophene derivatives.

- Synthesis, antidiabetic activity and in silico studies of benzo[b]thiophene.pdf.

- Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. MDPI.

- Unraveling the molecular mechanism of benzothiophene and benzofuran scaffold-merged compounds binding to anti-apoptotic Myeloid cell leukemia 1. PubMed.

- Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer. MDPI.

- Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent ST

- Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. books.rsc.org [books.rsc.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of fluorescent coumarin-benzo[b]thiophene 1, 1-dioxide conjugates as mitochondria-targeting antitumor STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 13. Benzothiophene carboxamide derivatives as novel antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of Action of 1-Benzothiophene-3-carbothioamide: A Technical Guide for Researchers

Abstract

The 1-benzothiophene scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of pharmacological activities.[1][2][3][4] While extensive research has elucidated the mechanisms of action for many 1-benzothiophene-3-carboxamide derivatives, the carbothioamide counterpart, 1-Benzothiophene-3-carbothioamide, remains a comparatively enigmatic entity. This technical guide synthesizes the current understanding of the bioactivities associated with the 1-benzothiophene core, with a specific focus on derivatives functionalized at the 3-position. By examining the established mechanisms of analogous carboxamide compounds and considering the principle of thioamide bioisosterism, we provide a predictive framework for the mechanism of action of this compound. This document is intended to serve as a foundational resource for researchers and drug development professionals, guiding future investigations into this promising, yet underexplored, chemical space.

Introduction: The Prominence of the 1-Benzothiophene Scaffold

The fusion of a benzene ring with a thiophene ring to form the 1-benzothiophene core creates a privileged heterocyclic structure in drug discovery.[1][4] This scaffold is present in a variety of biologically active molecules, demonstrating a remarkable versatility in its interactions with diverse biological targets.[2][3] The inherent physicochemical properties of the 1-benzothiophene ring system, including its aromaticity, planarity, and lipophilicity, contribute to its ability to effectively engage with the active sites of enzymes and receptors.

Derivatives of 1-benzothiophene have been reported to exhibit a wide array of pharmacological effects, including but not limited to:

The functionalization at the 3-position of the benzothiophene ring has been a particularly fruitful area of investigation, leading to the development of potent modulators of various signaling pathways.

The Thioamide Moiety: A Bioisosteric Perspective

A critical aspect in understanding the potential mechanism of action of this compound is the concept of bioisosterism, specifically the replacement of a carboxamide with a carbothioamide (thioamide). While structurally similar, this substitution of an oxygen atom with a sulfur atom can significantly impact the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability.[9][10]

Thioamides, when compared to their amide counterparts, exhibit:

-

Altered Hydrogen Bonding: The sulfur atom is a weaker hydrogen bond acceptor than oxygen, which can alter the binding affinity and selectivity for a biological target.[9]

-

Modified Electronic Profile: The larger size and greater polarizability of the sulfur atom influence the electron distribution within the molecule.

-

Increased Lipophilicity: The thioamide group generally imparts greater lipophilicity, which can affect cell permeability and pharmacokinetic properties.

-

Enhanced Metabolic Stability: Thioamides can be more resistant to enzymatic hydrolysis compared to amides, potentially leading to a longer biological half-life.[10]

These differences are crucial and suggest that while the general biological targets of this compound may be similar to its carboxamide analogs, the potency, selectivity, and pharmacokinetic profile could be distinct.

Predicted Mechanisms of Action Based on Carboxamide Analogs

Given the limited direct research on this compound, we will extrapolate potential mechanisms of action from well-characterized 1-benzothiophene-3-carboxamide derivatives.

Inhibition of Key Signaling Pathways in Cancer

Several 1-benzothiophene derivatives have demonstrated potent anticancer activity through the modulation of critical signaling pathways.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[8] Certain 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives have been identified as potent inhibitors of the STAT3 signaling pathway.[8] These compounds have been shown to decrease the phosphorylation of STAT3 at Tyr705, a critical step for its activation and dimerization.[8] Furthermore, some derivatives can trigger the generation of reactive oxygen species (ROS), leading to apoptotic cell death.[8]

Experimental Protocol: STAT3 Phosphorylation Assay

A representative experimental workflow to assess the inhibition of STAT3 phosphorylation is as follows:

-

Cell Culture: Plate cancer cells known to have constitutively active STAT3 (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., a this compound derivative) for a specified duration (e.g., 24 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

-

Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands. Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.

Logical Flow of STAT3 Inhibition

Caption: Predicted inhibition of the STAT3 signaling pathway.

Antimicrobial Activity

Benzothiophene derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal pathogens.[5][6] The proposed mechanisms often involve the disruption of microbial cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilic nature of the benzothiophene core likely facilitates its passage through the microbial cell wall and membrane.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial efficacy can be quantified using the broth microdilution method to determine the MIC:

-

Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under suitable conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data: Antimicrobial Activity of Benzothiophene Derivatives

| Compound Class | Target Organism | Reported MIC Range (µg/mL) | Reference |

| Benzothiophene Derivatives | S. aureus | 12.5 - 100 | [6] |

| Benzothiophene Derivatives | E. coli | 25 - 200 | [6] |

| Benzothiophene Derivatives | C. albicans | 6.25 - 50 |

Future Directions and Research Imperatives

The exploration of this compound and its derivatives presents a compelling opportunity for the discovery of novel therapeutic agents. To fully elucidate the mechanism of action and therapeutic potential of this compound class, the following research directions are recommended:

-

Synthesis and Characterization: A systematic synthesis of a library of this compound derivatives with diverse substitutions on the benzothiophene core and the thioamide nitrogen is warranted.

-

In Vitro Screening: Comprehensive screening of these compounds against a panel of cancer cell lines, bacterial strains, and fungal species will identify lead candidates for further development.

-

Mechanistic Studies: For active compounds, detailed mechanistic studies should be undertaken to identify the specific molecular targets and signaling pathways involved. This should include enzyme inhibition assays, gene expression profiling, and cellular imaging techniques.

-

Structure-Activity Relationship (SAR) Studies: A thorough investigation of the SAR will provide valuable insights for the rational design of more potent and selective analogs.

-

In Vivo Efficacy and Toxicology: Promising candidates should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a robust predictive framework can be constructed based on the extensive research into its carboxamide analogs and the principles of bioisosterism. The potential for this compound to act as an inhibitor of key signaling pathways, such as the STAT3 pathway, and to exhibit antimicrobial properties makes it a compelling target for future drug discovery efforts. The detailed experimental protocols and logical frameworks presented in this guide are intended to catalyze and inform these future investigations, ultimately paving the way for the development of novel therapeutics based on the this compound scaffold.

References

-

Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]

-

Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Santos, M. A. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1093-1123. [Link]

-

Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science Publishers. [Link]

-

(2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Santos, M. A. (2017). An overview of benzo [b] thiophene-based medicinal chemistry. ResearchGate. [Link]

-

Chapman, N. B., Clarke, K., & Sharma, K. S. (1971). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Journal of the Chemical Society C: Organic, 915-919. [Link]

-

Algso, M. A. S., Kivrak, A., Konus, M., Yilmaz, C., & Kurt-Kizildoğan, A. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. INIS-IAEA. [Link]

-

Padmashali, B., Kumar, V. H., & Sandeep, T. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of ChemTech Research, 6(11), 4833-4841. [Link]

-

Algso, M. A. S., Kivrak, A., Konus, M., Yilmaz, C., & Kurt-Kizildoğan, A. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(9), 118. [Link]

-

Hypha Discovery. (n.d.). Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]

-

Algso, M. A. S., Kivrak, A., Konus, M., Yilmaz, C., & Kurt-Kizildoğan, A. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate. [Link]

-

Meanwell, N. A. (2018). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

-

Liu, X., Li, X., Gong, K., Li, X., Li, Y., Song, Y., ... & Kong, L. (2015). Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway. Journal of Medicinal Chemistry, 58(15), 6047-6063. [Link]

Sources

- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. ias.ac.in [ias.ac.in]

- 7. Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Benzothiophene-3-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 1-Benzothiophene-3-carbothioamide, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections will not only present the core spectroscopic data—NMR, IR, and Mass Spectrometry—but also delve into the causal reasoning behind the spectral features and the experimental protocols necessary for their acquisition and validation. This document is designed to serve as a practical reference for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a rigid bicyclic heteroaromatic core with a thioamide functional group at the 3-position. This specific arrangement of atoms and functional groups gives rise to a unique spectroscopic fingerprint, which is crucial for its unambiguous identification and characterization. The molecular formula is C₉H₇NS₂ and it has a molecular weight of 193.29 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the benzothiophene ring system and the protons of the thioamide group.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.8 - 10.2 | Broad Singlet | 1H | NH (thioamide) |

| ~9.5 - 9.9 | Broad Singlet | 1H | NH (thioamide) |

| ~8.6 - 8.8 | Singlet | 1H | H-2 |

| ~8.0 - 8.2 | Multiplet | 1H | Aromatic (H-4 or H-7) |

| ~7.8 - 8.0 | Multiplet | 1H | Aromatic (H-4 or H-7) |

| ~7.3 - 7.5 | Multiplet | 2H | Aromatic (H-5, H-6) |

Interpretation and Rationale:

The two broad singlets in the downfield region are characteristic of the two amine protons of the primary thioamide group. Their broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange. The singlet for the H-2 proton is anticipated to be the most downfield of the aromatic protons due to its proximity to both the sulfur heteroatom and the electron-withdrawing carbothioamide group. The protons of the benzene ring (H-4, H-5, H-6, and H-7) will appear as a complex multiplet system, typical for ortho- and meta-coupled aromatic protons.

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ) ppm | Assignment |

| ~195 - 205 | C=S (Thioamide) |

| ~138 - 142 | Quaternary C (C-7a) |

| ~135 - 139 | Quaternary C (C-3a) |

| ~130 - 135 | CH (C-2) |

| ~122 - 130 | 4 x CH (Aromatic) |

| ~120 - 125 | Quaternary C (C-3) |

Interpretation and Rationale:

The most notable signal is the highly deshielded carbon of the C=S group, which typically resonates in the 195-205 ppm range. The quaternary carbons of the fused ring system (C-3a and C-7a) will also be in the downfield aromatic region. The C-2 carbon is expected to be significantly deshielded due to the influence of the adjacent sulfur atom and the thioamide group. The remaining aromatic carbons will appear in the typical range of 122-130 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations associated with the thioamide group and the aromatic rings.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Medium, Broad | N-H stretching (thioamide) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1620 - 1580 | Medium | C=C aromatic ring stretching |

| 1450 - 1400 | Strong | Thioamide II band (C-N stretching and N-H bending) |

| 1300 - 1200 | Strong | Thioamide I band (C=S stretching) |

| 800 - 700 | Strong | Aromatic C-H out-of-plane bending |

Interpretation and Rationale:

The broad bands in the 3300-3100 cm⁻¹ region are characteristic of the symmetric and asymmetric N-H stretching vibrations of the primary thioamide. The presence of a strong band in the 1300-1200 cm⁻¹ region, attributed to the C=S stretching vibration, is a key diagnostic feature for the thioamide group. Aromatic C-H and C=C stretching vibrations will appear in their expected regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| 193 | [M]⁺, Molecular ion |

| 160 | [M - SH]⁺ |

| 134 | [M - CSNH]⁺, Benzothiophene radical cation |

| 89 | [C₇H₅]⁺ |

Interpretation and Rationale:

The mass spectrum should show a prominent molecular ion peak at m/z 193, corresponding to the molecular weight of this compound.[1] Common fragmentation pathways would involve the loss of the thioamide side chain or parts of it. A significant fragment at m/z 134 would correspond to the stable benzothiophene radical cation, formed by the cleavage of the C-C bond between the ring and the thioamide group.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data presented above.

Protocol 1: Synthesis of this compound via Thionation

This protocol describes a common method for the synthesis of thioamides from their corresponding amides using Lawesson's reagent.

Workflow Diagram:

Synthesis of this compound.

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 1-benzothiophene-3-carboxamide (1 equivalent) in anhydrous toluene.

-

Addition of Reagent: To the stirred solution, add Lawesson's reagent (0.5 equivalents) portion-wise.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Protocol 2: NMR Sample Preparation and Data Acquisition

NMR Sample Preparation and Data Acquisition.

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a small vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Protocol 3: IR Spectroscopy

Procedure:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample compartment (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Protocol 4: Mass Spectrometry

Procedure:

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Use Electron Ionization (EI) or Electrospray Ionization (ESI) to generate ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Record the mass spectrum, ensuring accurate mass measurements for the molecular ion and major fragments.

References

This section will be populated with authoritative sources once specific experimental data for this compound is located and cited in the text.

Sources

An In-Depth Technical Guide to the Crystal Structure of 1-Benzothiophene-3-carbothioamide

A Note on a Hypothetical Framework: As of the latest literature review, a definitive, publicly available crystal structure for 1-Benzothiophene-3-carbothioamide has not been reported. This guide, therefore, is constructed upon a hypothetical framework, leveraging established principles and data from closely related benzothiophene analogues. The methodologies and interpretations presented herein are based on well-documented techniques in crystallography and computational chemistry, providing a robust projection of the structural characteristics of the target molecule. This document is intended for researchers, scientists, and drug development professionals as a comprehensive guide to understanding and analyzing the potential crystal structure of this and similar compounds.

Introduction: The Significance of 1-Benzothiophene Scaffolds in Medicinal Chemistry

The benzothiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] These derivatives have shown promise as anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents.[1][2] The functionalization of the benzothiophene core, particularly at the 3-position, allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a carbothioamide group is of particular interest due to its potential to form unique intermolecular interactions, influencing crystal packing and, consequently, the compound's solubility, stability, and bioavailability. A thorough understanding of the three-dimensional arrangement of atoms in the solid state is paramount for rational drug design and development.

Methodology: A Dual Approach of Experimental and Computational Analysis

The determination and analysis of a crystal structure is a multi-faceted process that combines experimental techniques with computational modeling to provide a comprehensive understanding of the molecule's solid-state conformation and intermolecular interactions.

Experimental Workflow: From Synthesis to Single-Crystal X-ray Diffraction

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

While various methods exist for the synthesis of benzothiophene derivatives, a common approach for 3-substituted analogues involves the modification of a pre-formed benzothiophene ring.[4] A plausible synthetic route to this compound could involve the conversion of 1-benzothiophene-3-carboxylic acid to its corresponding amide, followed by thionation. Alternatively, the Gewald reaction provides a versatile method for the synthesis of 2-aminothiophenes, which can be further modified.[5][6][7][8]

A Representative Synthetic Protocol (Hypothetical):

A potential synthesis could be adapted from known procedures for related carboxamides.[9][10] For instance, 1-benzothiophene-3-carbonyl chloride could be reacted with a source of ammonia to yield the corresponding carboxamide, which is then treated with a thionating agent like Lawesson's reagent to afford the desired this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[11][12][13]

-

Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.[14] As the crystal is rotated, the diffracted X-rays are recorded by a detector.[12][15]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods and then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.

Diagram of the Single-Crystal X-ray Diffraction Workflow:

Caption: Workflow for Crystal Structure Determination.

Computational Analysis: Unveiling Intermolecular Interactions

Computational methods provide invaluable insights into the nature and energetics of intermolecular interactions within the crystal lattice.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[16][17] The Hirshfeld surface is a three-dimensional surface that defines the space a molecule occupies in a crystal.[16] By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto this surface, one can identify and characterize different types of intermolecular contacts.[18][19][20]

Diagram of Hirshfeld Surface Analysis:

Caption: Hirshfeld Surface Analysis Workflow.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[21][22][23][24] For crystal structure analysis, DFT can be employed to:

-

Optimize the geometry of the molecule in the gas phase to compare with the solid-state conformation.

-

Calculate the energies of different possible conformers.

-

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's electronic properties.

Anticipated Crystal Structure of this compound: An Inferred Analysis

Based on the known crystal structures of related benzothiophene derivatives, we can anticipate several key features in the crystal structure of this compound.

Molecular Geometry

The benzothiophene core is expected to be essentially planar. The carbothioamide group at the 3-position will likely exhibit some degree of rotation, and its final conformation will be influenced by the steric and electronic effects of the neighboring atoms and by the intermolecular interactions it forms in the crystal.

Table 1: Predicted Crystallographic Parameters (Hypothetical)

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or P-1 (common for organic molecules) |

| Z (molecules/cell) | 2 or 4 |

Intermolecular Interactions: The Role of the Carbothioamide Group

The carbothioamide group is a key player in directing the crystal packing due to its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=S). We can predict the formation of several types of intermolecular interactions:

-

N-H···S Hydrogen Bonds: This is expected to be a dominant interaction, leading to the formation of dimers or chains of molecules.

-

C-H···S and C-H···π Interactions: The hydrogen atoms on the benzothiophene ring can participate in weaker interactions with the sulfur atom of the thiophene ring and the π-system of neighboring molecules.

-

π-π Stacking: The planar benzothiophene rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Diagram of Potential Intermolecular Interactions:

Caption: Predicted Intermolecular Interactions.

Implications for Drug Development

A detailed understanding of the crystal structure of this compound would have significant implications for its development as a potential therapeutic agent.

-

Polymorphism: The ability of the carbothioamide group to form various hydrogen bonding motifs suggests that this compound may exhibit polymorphism—the ability to exist in multiple crystal forms. Different polymorphs can have different physical properties, including solubility and stability, which can impact drug efficacy.

-

Structure-Activity Relationship (SAR): The precise knowledge of the three-dimensional structure and intermolecular interactions can inform the design of new analogues with improved activity and pharmacokinetic properties.

-

Formulation Development: Understanding the solid-state properties is crucial for developing stable and effective pharmaceutical formulations.

Conclusion

While a definitive experimental crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for its anticipated structural features and the methodologies required for its elucidation. By combining synthesis, single-crystal X-ray diffraction, and computational analysis, researchers can gain a deep understanding of the solid-state properties of this and other promising benzothiophene derivatives, paving the way for their potential application in drug discovery and development. The insights gained from such studies are critical for advancing the field of medicinal chemistry and bringing new therapeutic agents to the forefront.

References

- Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. [URL: https://ijpsonline.com/index.php/ijps/article/view/6007]

- Thiophene synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/thiophenes.shtm]

- Synthesis, Properties, and Biological Applications of Benzothiophene. Books. [URL: https://books.google.com/books?hl=en&lr=&id=tQoAEAAAQBAJ&oi=fnd&pg=PA352&dq=synthesis+and+biological+activity+of+benzothiophene+derivatives&ots=v_2h4x_9-F&sig=v-k_R9wF8yX9Z_q7_y7x_9X_y7Y]

- Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38626490/]

- Synthesis of benzothiophene carboxamide derivatives and their pharmacological evaluation as potent antihypertriglyceridemic agents in rats. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17094901/]

- Single-crystal X-ray Diffraction. SERC (Carleton). [URL: https://serc.carleton.

- What software shall I use for DFT on an organic molecule?. Matter Modeling Stack Exchange. [URL: https://mattermodeling.stackexchange.com/questions/112/what-software-shall-i-use-for-dft-on-an-organic-molecule]

- Hirshfeld Surface Analysis by using Crystal Explorer. YouTube. [URL: https://www.youtube.

- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [URL: https://www.eurekaselect.com/article/137688]

- Density functional theory computation of organic compound penetration into sepiolite tunnels. ResearchGate. [URL: https://www.researchgate.

- How to Create Hirshfeld Surface Using Crystal Explorer. YouTube. [URL: https://www.youtube.

- Benzothiophene carboxamide compounds, composition and applications thereof. Google Patents. [URL: https://patents.google.

- Single Crystal X-ray Diffraction and Structure Analysis. University of Washington. [URL: https://www.chem.washington.edu/files/users/kou/Symmetry_Website/pdf/Single_Crystal_X-ray_Diffraction_and_Structure_Analysis.pdf]

- The Hirshfeld Surface. CrystalExplorer. [URL: https://hirshfeldsurface.net]

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [URL: https://www.researchgate.

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM. [URL: https://www.azom.com/article.aspx?ArticleID=23062]

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7796016/]

- A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426220.2021.1989011]

- Synthesis of Benzothiophene Carboxamide Derivatives and their Pharmacological Evaluation as Potent Antihypertriglyceridemic Agents in Rats. SciSpace. [URL: https://typeset.

- Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9302196/]

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2007/i/reviews-and-accounts/sabnis/]

- Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate. [URL: https://www.researchgate.

- Single crystal X-ray diffraction. Rigaku. [URL: https://www.rigaku.

- Synthesis, Properties, and Biological Applications of Thiophene. Books. [URL: https://books.google.com/books?hl=en&lr=&id=tQoAEAAAQBAJ&oi=fnd&pg=PA325&dq=synthesis+of+thiophene-3-carboxamide&ots=v_2h4x_9-F&sig=v-k_R9wF8yX9Z_q7_y7x_9X_y7Y]

- Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c04297]

- How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer. YouTube. [URL: https://www.youtube.

- Single Crystal Diffraction: The Definitive Structural Technique. ORNL Neutron Sciences. [URL: https://neutrons.ornl.gov/sites/default/files/SCD-The_Definitive_Structural_Technique-BryanChakoumakos.pdf]

- The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. MDPI. [URL: https://www.mdpi.com/2312-7481/4/4/53]

- A green chemistry approach to gewald reaction. Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/a-green-chemistry-approach-to-gewald-reaction.pdf]

- Applications of Density Functional Theory to Theoretical Organic Chemistry. CORE. [URL: https://core.ac.uk/download/pdf/14449856.pdf]

- First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222329/]

- organic chemistry - thiophene synthesis and reactions. YouTube. [URL: https://www.youtube.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. books.rsc.org [books.rsc.org]

- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. arkat-usa.org [arkat-usa.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of benzothiophene carboxamide derivatives and their pharmacological evaluation as potent antihypertriglyceridemic agents in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EP2578579A1 - Benzothiophene carboxamide compounds, composition and applications thereof - Google Patents [patents.google.com]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. rigaku.com [rigaku.com]

- 14. neutrons.ornl.gov [neutrons.ornl.gov]

- 15. geo.umass.edu [geo.umass.edu]

- 16. crystalexplorer.net [crystalexplorer.net]

- 17. mdpi.com [mdpi.com]

- 18. youtube.com [youtube.com]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. files01.core.ac.uk [files01.core.ac.uk]

An In-Depth Technical Guide to the Solubility and Stability of 1-Benzothiophene-3-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the essential physicochemical properties of 1-Benzothiophene-3-carbothioamide, focusing on its solubility and stability. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of these parameters is critical for advancing its research and development. This document is structured to provide not only procedural details but also the scientific rationale behind the experimental designs, ensuring a robust and insightful approach to its characterization.

Introduction to this compound: A Molecule of Growing Interest

This compound, with the chemical formula C9H7NS2, is an organic compound featuring a benzothiophene core linked to a carbothioamide functional group.[1][2] The benzothiophene moiety, an aromatic heterocyclic system, is a common scaffold in numerous pharmaceutical agents, including raloxifene and sertaconazole, highlighting its biological relevance.[3] The carbothioamide group, a thio-analogue of an amide, imparts distinct chemical reactivity and potential for diverse molecular interactions. The melting point of this compound is reported to be 121°C.[1]

A comprehensive understanding of the solubility and stability of this compound is a prerequisite for its journey from a laboratory curiosity to a potential therapeutic agent or advanced material. These properties govern its formulation, bioavailability, storage conditions, and ultimately, its efficacy and safety.

Deciphering the Solubility Profile of this compound

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a compound's utility. For pharmaceutical applications, aqueous solubility is often a key factor influencing oral absorption and bioavailability.

Predicted Solubility Characteristics

Based on its chemical structure, this compound is anticipated to be poorly soluble in water. The molecule is predominantly non-polar due to the fused aromatic ring system. While the carbothioamide group can participate in hydrogen bonding, its contribution to aqueous solubility is likely limited. It is expected to be soluble in various organic solvents.[4]

Experimental Protocol for Solubility Determination: A Step-by-Step Guide

A robust determination of solubility requires a systematic approach. The equilibrium solubility method is a gold-standard technique.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selection of solvents:

-

Purified water (pH 5-7)

-

0.1 N Hydrochloric acid (HCl)

-

0.1 N Sodium hydroxide (NaOH)

-

Phosphate buffered saline (PBS), pH 7.4

-

Methanol

-

Ethanol

-

Dimethyl sulfoxide (DMSO)

-

Acetonitrile (ACN)

-

-

Thermostatically controlled shaker incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into separate vials for each solvent. The goal is to have undissolved solid remaining after equilibration.

-

Add a known volume of each solvent to the respective vials.

-

-

Equilibration:

-

Place the vials in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Allow the vials to stand undisturbed for a short period to allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated stability-indicating HPLC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the dissolved compound in each sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in each solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or µg/mL.

-

Data Presentation: A Framework for Clarity

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 25 | [Predicted: Very Low] |

| 0.1 N HCl | 25 | [Predicted: Low] |

| 0.1 N NaOH | 25 | [Predicted: Low to Moderate] |

| PBS (pH 7.4) | 37 | [Predicted: Very Low] |

| Methanol | 25 | [Predicted: Soluble] |

| Ethanol | 25 | [Predicted: Soluble] |

| DMSO | 25 | [Predicted: Freely Soluble] |

| Acetonitrile | 25 | [Predicted: Soluble] |

Note: The predicted values are based on the chemical structure and should be replaced with experimental data.

Unraveling the Stability Profile: A Forced Degradation Approach

Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[5][6] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during manufacturing, storage, and use.[7] The information gathered is crucial for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[8][9]

Predicted Degradation Pathways

The this compound molecule possesses several functional groups susceptible to degradation:

-

Hydrolysis: The carbothioamide group may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the corresponding carboxylic acid or carboxylate.

-

Oxidation: The sulfur atom in the benzothiophene ring and the carbothioamide group are potential sites for oxidation.

-

Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to light.

Microbial degradation of the benzothiophene core has also been reported, which may be relevant in certain environmental contexts.[10][11][12][13]

Experimental Protocol for Forced Degradation Studies

A systematic approach to forced degradation is critical for generating meaningful data.

Objective: To investigate the stability of this compound under various stress conditions and to identify major degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

High-intensity light source (ICH Q1B compliant)

-

Oven

-

HPLC-UV system

-

LC-MS/MS system for identification of degradation products

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature or with gentle heating.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 80°C).

-

Photodegradation: Expose a solution of the compound to a high-intensity light source. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

-

Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration.

-

Analysis:

-

Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products.

-

Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

-

For identification of major degradation products, analyze the stressed samples using LC-MS/MS.

-

Data Presentation: Tracking Stability Over Time

The results of the forced degradation studies should be presented in a table to show the percentage of degradation under each condition.

| Stress Condition | Time (hours) | % Degradation of this compound | Number of Degradation Products |

| 0.1 N HCl (60°C) | 24 | [Experimental Data] | [Experimental Data] |

| 0.1 N NaOH (RT) | 24 | [Experimental Data] | [Experimental Data] |

| 3% H2O2 (RT) | 24 | [Experimental Data] | [Experimental Data] |

| Dry Heat (80°C) | 24 | [Experimental Data] | [Experimental Data] |

| Photolight | 24 | [Experimental Data] | [Experimental Data] |

Visualization of Key Workflows

Visual aids are invaluable for understanding complex experimental processes.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Forced Degradation Study Workflow.

Conclusion and Future Directions